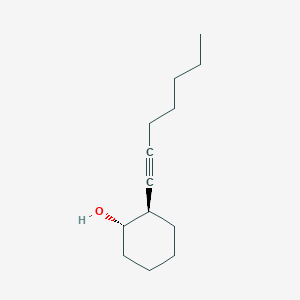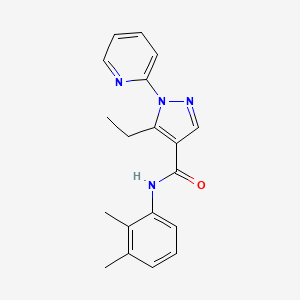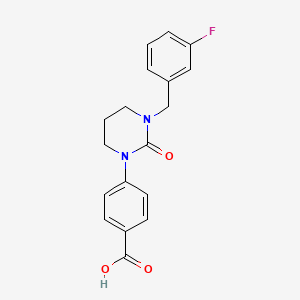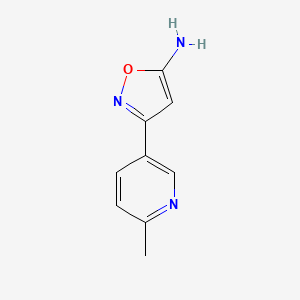
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is a chemical compound with the molecular formula C13H16O2. It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and an isopropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone typically involves the cyclopropanation of a suitable phenyl ketone precursor. One common method is the in situ cyclopropanation, which is a rapid one-pot method for the synthesis of resin-bound cyclopropyl phenyl methanones . This method involves the use of reagents such as diazomethane or diiodomethane in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3)
Major Products Formed
Oxidation: Cyclopropyl(2-oxo-3-isopropylphenyl)methanone
Reduction: Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanol
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in combinatorial chemistry.
Wirkmechanismus
The mechanism of action of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl phenyl ketone: Similar structure but lacks the hydroxy and isopropyl groups.
Cyclopropyl(4-hydroxyphenyl)methanone: Similar structure but with the hydroxy group in a different position.
Cyclopropyl(2-hydroxy-3-methylphenyl)methanone: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and isopropyl groups on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
cyclopropyl-(2-hydroxy-3-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-8(2)10-4-3-5-11(13(10)15)12(14)9-6-7-9/h3-5,8-9,15H,6-7H2,1-2H3 |
InChI-Schlüssel |
LATLWBOBLQWNOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)C2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
![5-Methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B13361585.png)


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)

![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)

![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361650.png)


